A-804598

Descripción

Overview of Purinergic Receptor Families and Their Physiological Roles

Purinergic receptors are classified into two main families: P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. frontiersin.org These receptors are found in nearly all mammalian tissues and are involved in various cellular functions, including neurotransmission, inflammation, cell proliferation, and apoptosis. physiology.org

The P2 receptors are further subdivided into two classes: P2Y receptors, which are G-protein-coupled metabotropic receptors, and P2X receptors, which are ligand-gated ion channels. frontiersin.org There are seven distinct P2X receptor subunits (P2X1-7) that can form homomeric or heteromeric channels. frontiersin.org Purinergic signaling plays a crucial role in communication between neurons and glial cells in the central nervous system (CNS) and is integral to the function of the immune system. explorationpub.comnih.gov

P2X7 Receptor (P2X7R) as a Ligand-Gated Ion Channel

The P2X7 receptor (P2X7R) is a unique member of the P2X family. nih.gov It is a ligand-gated ion channel that, upon activation by high concentrations of extracellular ATP, allows the influx of cations such as sodium and calcium. nih.govwjgnet.com

The P2X7R is a homo-trimeric receptor, meaning it is composed of three identical subunits. nih.govnih.gov Each subunit has intracellular amino and carboxyl termini and two transmembrane domains connected by a large, glycosylated extracellular loop that contains the ATP-binding site. wjgnet.com The receptor possesses a unique and extended C-terminus, which contributes to its distinct functional properties, including the formation of a large, non-selective pore upon prolonged activation. nih.govresearchgate.net This pore allows the passage of molecules up to 900 Daltons in molecular weight. mdpi.com

Activation of the P2X7R requires unusually high concentrations of extracellular ATP, typically in the millimolar range, which is much higher than what is needed for other P2X receptors. nih.gov This high threshold for activation suggests that P2X7R primarily functions in pathological conditions where significant cell damage leads to a massive release of ATP. nih.gov Upon binding of ATP, the channel opens, leading to cation influx. wjgnet.com Sustained or repeated stimulation can lead to the formation of a larger pore, a process that is not yet fully understood but may involve the recruitment of other proteins or additional P2X7 subunits.

The P2X7 receptor is widely expressed in various tissues and cell types throughout the body.

P2X7R is prominently expressed on cells of the immune system, where it plays a critical role in inflammation and immune responses. nih.govresearchgate.net Its expression has been identified on:

Macrophages and Monocytes : P2X7R activation on these cells is a key step in the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov

Microglia : As the resident immune cells of the CNS, microglia express P2X7R, which is involved in neuroinflammatory processes. nih.gov

Lymphocytes : Both T and B lymphocytes express P2X7R. mdpi.commdpi.com On T cells, its activation can influence their activation, differentiation, and survival. mdpi.comfrontiersin.org On B cells, it is associated with an active phenotype and antibody production. mdpi.com

Dendritic Cells : P2X7R activation on dendritic cells can trigger their maturation and migration, which are crucial for initiating adaptive immune responses. mdpi.com

Mast Cells : While expression on mast cells can be negligible in normal conditions, it can be upregulated in certain disease states. wjgnet.com

Neutrophils, Basophils, and Eosinophils : P2X7R is also found on these granulocytes, contributing to their roles in inflammatory responses. mdpi.com

Within the CNS, the P2X7 receptor is widely distributed and plays a significant role in neuron-glia signaling. mdpi.com Its expression is found on:

Microglia : These are the primary cells expressing P2X7R in the CNS. nih.gov

Astrocytes : P2X7Rs are present on astrocytes, where they are involved in gliotransmitter release and communication with other neural cells. nih.govfrontiersin.org

Oligodendrocytes : These myelin-forming cells also express P2X7Rs, and their prolonged activation can be detrimental to these cells. nih.govfrontiersin.org

Neurons : The expression of P2X7R on neurons has been a topic of debate. While some studies have reported its presence on presynaptic terminals, suggesting a role in neurotransmitter release, others have failed to find significant evidence of functional P2X7Rs on most neurons. nih.govjneurosci.org The current consensus is that many of the observed neuronal effects are likely indirect, mediated by P2X7R activation on nearby glial cells. frontiersin.org

Structure

3D Structure

Propiedades

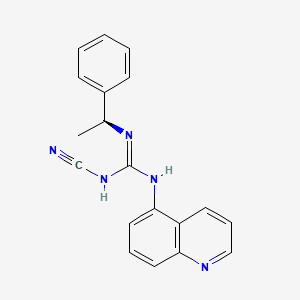

IUPAC Name |

1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYCRDPLPKGSME-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A 804598 As a Pharmacological Probe for P2x7r Research

Discovery and Structural Classification of A 804598

Discovered by Abbott Laboratories, A 804598 represents a significant advancement in the development of P2X7R antagonists, offering high potency and selectivity. mdpi.com

A 804598 is chemically identified as N-Cyano-N''-[(1S)-1-phenylethyl]-N'-5-quinolinyl-guanidine. tocris.comcaymanchem.com It belongs to the cyanoguanidine class of compounds, a group that has yielded several potent P2X7R antagonists. nih.govnih.gov This structural class has been a focus for developing antagonists with favorable pharmacokinetic profiles. nih.gov

A 804598 is considered a structurally novel antagonist. researchgate.netnih.gov Its significance lies in its ability to exhibit similarly high affinity and potency across rat, mouse, and human P2X7 receptors, a notable improvement over many earlier, species-selective antagonists. researchgate.netnih.gov The structure incorporates an isoquinoline-cyanoguanidine moiety, but substitutes the piperazine (B1678402) core found in earlier compounds with a simpler (R)-α-methylbenzylamine group, contributing to its potent activity. researchgate.net This structural feature allows it to fit into a specific hydrophobic pocket on the receptor. elifesciences.orgelifesciences.org

A 804598 is a di-substituted cyanoguanidine derivative, sharing this core structure with other antagonists developed by Abbott Laboratories, such as A-740003 and A-438079. mdpi.comnih.gov However, A 804598 was found to have greater potency and selectivity for the P2X7R across human, rat, and mouse species compared to its predecessors A-740003 and A-438079. mdpi.com While A-740003 is a potent and selective antagonist, A 804598 demonstrates equivalent or higher affinity with IC50 values in the low nanomolar range for all three species. mdpi.comresearchgate.netnih.govselleckchem.com

Structural Novelty and Significance

Mechanism of Action and Receptor Interaction

The precise mechanism by which A 804598 inhibits P2X7R function has been a subject of detailed investigation, leading to evolving models of its interaction with the receptor.

A 804598 is a potent and highly selective antagonist of the P2X7 receptor. researchgate.netnih.govmedchemexpress.com It binds with high affinity, demonstrating IC50 values of approximately 9-11 nM for mouse, rat, and human P2X7 receptors. tocris.comresearchgate.netnih.govselleckchem.commedchemexpress.com Its selectivity is a key feature, as it shows significantly lower affinity (IC50 > 5-10 μM) for a wide array of other receptors, including other P2X and P2Y subtypes, as well as various G protein-coupled receptors, enzymes, and ion channels. tocris.comcaymanchem.comrndsystems.com Early functional studies, such as those measuring calcium influx, characterized its mechanism as competitive antagonism, suggesting it competes with the endogenous agonist ATP for its binding site. caymanchem.comresearchgate.netnih.gov

Inhibitory Potency of A 804598 on P2X7 Receptors

| Species | IC50 Value (nM) |

|---|---|

| Human | 10.9 - 11 |

| Rat | 9.9 - 10 |

| Mouse | 8.9 - 9 |

Data sourced from multiple studies measuring inhibition of P2X7 receptor function. tocris.comresearchgate.netnih.govselleckchem.commedchemexpress.com

While initial pharmacological assays supported a competitive inhibition model, subsequent research has challenged this view. caymanchem.comresearchgate.netnih.gov Structural studies using X-ray crystallography revealed that A 804598, along with four other structurally distinct antagonists, binds to an allosteric site. elifesciences.orgelifesciences.orgnih.gov This novel drug-binding pocket is located in a hydrophobic groove between two adjacent subunits of the trimeric receptor, a site distinct from the ATP-binding pocket. elifesciences.orgelifesciences.orgnih.gov

This finding suggests that A 804598 acts as a non-competitive, negative allosteric modulator. elifesciences.orgnih.gov Binding to this allosteric site is thought to prevent the conformational changes required for the channel to open, effectively locking the receptor in a closed state. elifesciences.orgelifesciences.orgnih.gov The discrepancy in findings may stem from the high agonist concentrations required in earlier functional assays, which could have masked the allosteric mechanism. elifesciences.orgnih.gov Docking studies further support the binding of A 804598 to this allosteric site rather than the ATP-binding site. nih.gov This evolving understanding highlights the complexity of P2X7R pharmacology and the value of combining functional assays with structural biology. elifesciences.orgelifesciences.orgnih.gov

Binding Site Characterization (Inter-subunit Hydrophobic Pocket)

A-804598 binds to a distinct allosteric site within the P2X7 receptor, separate from the ATP-binding pocket. nih.govfrontiersin.org This binding site is characterized as an inter-subunit hydrophobic pocket, located in a groove formed between two adjacent subunits of the homotrimeric P2X7 receptor. nih.govfrontiersin.org The pocket is primarily formed by residues from the β4, β13, and β14 strands in the upper body domains of the neighboring subunits. frontiersin.org

Structural studies have revealed that the binding is mediated mainly by hydrophobic interactions. nih.govfrontiersin.org Key residues deep within this cavity that interact with antagonists like this compound include F95, F103, M105, F293, and V312. frontiersin.orgmdpi.com The size and shape of this hydrophobic pocket are critical factors that determine the affinity and specificity of antagonists. nih.gov The corresponding pocket in other P2X receptors, such as P2X4, is narrower, which is thought to be a primary reason for the high selectivity of this compound for the P2X7 receptor. nih.gov The binding of this compound to this allosteric site is believed to act as a "wedge," preventing the conformational changes necessary for ion channel opening upon agonist binding. frontiersin.org

Influence on Ion Channel Opening and Permeability

As a P2X7R antagonist, this compound effectively prevents the opening of the ion channel that is normally triggered by the binding of extracellular ATP. scbt.com P2X7R activation leads to the influx of cations such as Ca²⁺ and Na⁺, and the efflux of K⁺. nih.gov Prolonged activation can lead to the formation of a large, non-selective pore, allowing the passage of larger molecules. nih.gov

This compound inhibits these processes by stabilizing the inactive conformation of the receptor, thereby blocking both the initial ion flux and the subsequent formation of the large pore. scbt.com This is demonstrated by its ability to potently block agonist-stimulated uptake of fluorescent dyes like YO-PRO-1, a marker for large pore formation. nih.govapexbt.com For instance, in differentiated THP-1 cells that natively express human P2X7 receptors, this compound potently blocks BzATP-stimulated YO-PRO uptake. apexbt.com This inhibition of ion channel permeability is a key aspect of its function as a pharmacological probe. aai.org

Modulation of Downstream Calcium Signaling

Activation of the P2X7 receptor characteristically leads to a rapid and significant increase in intracellular calcium concentrations ([Ca²⁺]i). researchgate.net This calcium influx is a critical upstream event that initiates a cascade of downstream signaling pathways, including the activation of various kinases and the release of pro-inflammatory cytokines. frontiersin.org

This compound effectively modulates these downstream events by blocking the initial calcium entry through the P2X7R channel. scbt.comresearchgate.net In studies using human fibroblast-like synoviocytes, this compound was shown to inhibit the TNF-α-induced production of IL-1β and IL-6, which are dependent on calcium signaling. nih.gov Similarly, in THP-1 cells, this compound inhibits BzATP-stimulated calcium influx in a concentration-dependent manner. apexbt.com By preventing the rise in intracellular calcium, this compound serves as a valuable tool to dissect the specific contributions of P2X7R-mediated calcium signaling in various cellular responses.

Receptor Affinity and Selectivity Profile

High Affinity Across Species (Human, Rat, Mouse P2X7R)

This compound is distinguished by its consistently high affinity for the P2X7 receptor across multiple mammalian species, a desirable characteristic for a pharmacological research tool. It demonstrates equivalent high potency at human, rat, and mouse P2X7 receptors. nih.govnih.govresearchgate.net This cross-species potency allows for more reliable translation of findings from animal models to human systems.

The inhibitory concentrations (IC₅₀) are remarkably similar across these species. Reported values are typically around 11 nM for human P2X7R, 10 nM for rat P2X7R, and 9 nM for mouse P2X7R. nih.govselleckchem.comselleckchem.com Radioligand binding studies using tritiated this compound ([³H]this compound) on cells expressing recombinant rat P2X7 receptors have determined a high-affinity binding site with a dissociation constant (Kd) of 2.4 nM. nih.govresearchgate.netrndsystems.com

Table 1: Affinity of this compound for P2X7 Receptors Across Species

| Species | Receptor | Assay Type | Affinity Value (IC₅₀/Kd) |

|---|---|---|---|

| Human | P2X7R | Functional Assay | 10.9 nM / 11 nM selleckchem.comrndsystems.com |

| Rat | P2X7R | Functional Assay | 9.9 nM / 10 nM selleckchem.comrndsystems.com |

| Mouse | P2X7R | Functional Assay | 8.9 nM / 9 nM selleckchem.comrndsystems.com |

| Rat | P2X7R | Radioligand Binding | Kd = 2.4 nM nih.govrndsystems.com |

Selectivity Against Other P2X and P2Y Receptors

A crucial feature of this compound is its high selectivity for the P2X7 receptor over other members of the P2X and P2Y receptor families. rndsystems.comcaymanchem.com At concentrations where it potently blocks P2X7R, this compound shows no significant activity against other P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X5) or a variety of P2Y receptors. selleckchem.comcaymanchem.com Studies have shown that even at concentrations up to 100 µM, this compound does not significantly inhibit agonist-induced calcium changes mediated by these other purinergic receptors. selleckchem.comcaymanchem.com This high degree of selectivity ensures that its observed pharmacological effects can be confidently attributed to the inhibition of P2X7R.

Lack of Significant Activity Against Other G-protein-coupled Receptors, Enzymes, Transporters, and Ion Channels

The specificity of this compound extends beyond the purinergic receptor family. Comprehensive screening against a broad panel of other potential biological targets has demonstrated a lack of significant off-target activity. selleckchem.comrndsystems.com this compound has been tested against a wide array of G-protein-coupled receptors (GPCRs), enzymes, transporters, and other ion channels and was found to have IC₅₀ values greater than 5-10 μM for these targets. selleckchem.comrndsystems.com This clean off-target profile is essential for a high-quality pharmacological probe, minimizing the risk of confounding results and allowing for a more precise interpretation of experimental outcomes related to P2X7R function.

Assays for P2X7R Functional Activity

Assessment of Microglial Morphology and Activation State

In vitro studies have employed A 804598 to assess its impact on microglial morphology and activation state. Microglia, the resident immune cells of the central nervous system, undergo morphological changes upon activation, transitioning from a ramified state to more amoeboid shapes. mdpi.com Activation also involves altered expression of cell surface receptors and secretion of inflammatory mediators. mdpi.com

Research using primary microglial cultures from a humanized microglia-specific conditional P2X7R knockout mouse line investigated the role of human P2X7R in regulating microglial morphology and cytokine secretion upon stimulation with agonists like BzATP and LPS. frontiersin.org These studies found that treatment with P2X7R antagonists, including A 804598, reduced the prevalence of round/ameboid microglia and increased complex morphologies in P2X7R-proficient cells, but not in knockout microglia. frontiersin.org Single-cell shape descriptor analysis further supported these findings, showing that A 804598 treatment led to dynamics opposite to those induced by P2X7R stimulation, affecting parameters such as roundness, circularity, aspect ratio, and shape complexity. frontiersin.org While solidity increased with P2X7R stimulation, it remained stable or decreased with A 804598 treatment depending on the genotype. frontiersin.org

A 804598 has also been used in in vitro models of microglial activation in traumatic brain injury (TBI). In one study, A 804598 was used as an experimental compound to test its effect on pro-inflammatory activation triggered by needle scratch-injured neurons, assessing markers like NLRP3 and NFκB activation, and the mRNA levels of pro-inflammatory cytokines IL-1β, IL-6, and TNFα. nih.gov

Studies in stress models have also indicated that P2X7R antagonists, including A 804598, can attenuate stress-induced microglial activation in brain regions such as the cortex, hippocampus, and basal nuclei. mpg.demdpi.com

Autophagy Marker Expression (e.g., SQSTM1/p62, LC3B-II)

A 804598 has been utilized in preclinical studies to investigate the modulation of autophagy, particularly through its action on P2X7R, and its effects on key autophagy markers such as SQSTM1/p62 and LC3B-II. LC3B-II is a lipidated form of LC3B, which is recruited to autophagosome membranes and is commonly used as a marker for autophagosome formation. SQSTM1/p62 is a selective autophagy receptor that binds to ubiquitinated proteins and targets them for degradation via autophagy; its degradation is indicative of autophagic flux. uniprot.org

Research using SOD1-G93A mouse microglia, a model for amyotrophic lateral sclerosis (ALS), demonstrated that activation of P2X7R deregulates the protein content of LC3B-II and SQSTM1/p62. mdpi.comfrontiersin.orgnih.gov Treatment with the P2X7R antagonist A 804598 was shown to prevent these effects. mdpi.comfrontiersin.orgnih.gov Specifically, A 804598 decreased the expression of LC3B-II induced by P2X7R activation. nih.gov Furthermore, while a short stimulation of P2X7R decreased SQSTM1/p62, a sustained challenge increased it, and these effects were prevented by A 804598. nih.gov Immunofluorescence analysis confirmed that A 804598 reduced the increase in cytoplasmic LC3-positive dots in microglia treated with a P2X7R agonist. nih.gov

In vivo studies in SOD1-G93A mice also showed that chronic treatment with A 804598 decreased the expression of both LC3B-II and SQSTM1/p62 in the lumbar spinal cord at the end stage of the disease. mdpi.commedchemexpress.comselleckchem.com This suggests that P2X7R is an in vivo regulator of autophagy in the pathogenesis of ALS and that A 804598 can inhibit the upregulation of SQSTM1/p62 by inhibiting P2X7R. mdpi.comresearchgate.net

In Vivo Experimental Models

A 804598 has been extensively used in various in vivo animal models to study the role of P2X7R in complex physiological and pathological processes, particularly those involving neuroinflammation and neurodegeneration.

Animal Models of Neuroinflammation and Neurodegenerative Disorders

A 804598 has been employed in animal models designed to mimic aspects of neuroinflammation and neurodegenerative disorders, allowing for the investigation of P2X7R involvement and the potential therapeutic effects of its antagonism.

Chronic Intragastric Ethanol (B145695) Infusion and High-Fat Diet (Hybrid) in C57BL/6J Mice

The chronic intragastric ethanol infusion and high-fat diet (Hybrid) model in C57BL/6J mice is used to study alcohol-induced organ damage, including neuroinflammation. nih.govresearchgate.netusc.edunih.gov P2X7Rs are considered to play a significant role in the inflammatory responses observed in the central nervous system during chronic alcohol abuse. nih.govresearchgate.netusc.edunih.gov

Studies utilizing this hybrid model have tested the potential of A 804598, a potent and selective P2X7R antagonist with the ability to cross the blood-brain barrier, to reduce or abolish alcohol-induced neuroinflammation. nih.govresearchgate.netresearchgate.netusc.edunih.gov Exposure to the Hybrid paradigm has been shown to induce a neuroinflammatory response characterized by changes in microglia and astrocytes and increased mRNA levels of inflammatory markers such as IL-1β, iNOS, and CXCR2, as well as components of inflammatory signaling pathways like TLR2, CASP1, NF-kB1, and CREB1. nih.govresearchgate.netusc.edunih.gov Increased protein levels of pro-IL-1β and Nf-kB1 have also been observed. nih.govresearchgate.netusc.edunih.govresearchgate.net

Treatment with A 804598 in this model reversed the changes in microglia and astrocytes and reduced or abolished the increases in the mRNA levels of several inflammatory markers and signaling pathway components. nih.govresearchgate.netusc.edunih.gov It also controlled the protein levels of pro-IL-1β and NF-κB1. researchgate.netresearchgate.net The P2X7R antagonist did not, however, affect the increase in mRNA levels of fractalkine (CX3CL1) and its receptor CX3CR1, which are involved in neuroprotection. nih.govnih.gov While A 804598 reduced inflammatory markers in the brain and liver, it did not alter steatosis in the liver. nih.govusc.edu These findings support a significant role for P2X7Rs in the inflammation in the brain and liver caused by the combination of chronic alcohol and a high-fat diet. nih.govusc.edu

Data illustrating the effects of A 804598 on protein levels of pro-IL-1β and NF-kB1 in the hippocampus of mice in the Hybrid model are presented below:

| Group | Pro-IL-1β (Fold Difference from Control) | NF-kB1 (Fold Difference from Control) |

|---|---|---|

| Control | 1.00 ± SEM | 1.00 ± SEM |

| Hybrid | Increased significantly vs. Control | Increased significantly vs. Control |

| Hybrid + A 804598 | Reduced significantly vs. Hybrid | Reduced significantly vs. Hybrid |

Experimental Animal Models of Stress (e.g., Footshock, Chronic Unpredictable Mild Stress (CUMS))

A 804598 has been investigated in experimental animal models of stress, such as footshock and chronic unpredictable mild stress (CUMS), which are used to study stress-induced neurobiological and behavioral changes, including those related to depression and anxiety. mpg.demdpi.comnih.govwhiterose.ac.ukmdpi.com Stress can lead to neuroinflammatory consequences through the upregulation of inflammatory cytokines in the central nervous system and can be indicative of microglial priming or activation. mdpi.comnih.gov

In a footshock model in rats, A 804598 was administered before footshock exposure. nih.gov Footshock increased IL-1β and CD14 mRNA in the paraventricular nucleus, and A 804598 partially attenuated these effects. nih.gov While footshock also increased hypothalamic IL-1 protein, A 804598 did not show an effect on the formation of pro-IL-1β or IL-1β in the paraventricular nucleus as assessed by western blotting. nih.gov The study noted that the evidence supporting A 804598 as a tool to reverse these changes was modest. nih.gov

In chronic stress models, including CUMS in mice and rats, P2X7R antagonists, such as A 804598, have been applied during the stress paradigm. mpg.demdpi.commdpi.com These treatments have been shown to attenuate stress-induced neurobiological changes and depressive-like behaviors. mpg.demdpi.com Specifically, systemic treatment with A 804598 has been reported to reverse anhedonia caused by CUMS. mdpi.com Acute treatment with A 804598 has also been shown to block the activation of the NLRP3 inflammasome and the release of IL-1β and TNF-α in the hippocampus following restraint stress. mdpi.com

Studies have also shown that A 804598 can reduce non-canonical ER stress induced by substances like ethanol and e-cigarette stimulation in human brain microvascular endothelial cells, preventing the induction of pro-apoptotic signals. researchgate.net

Neuropathic Pain Models

A 804598 has been tested in neuropathic pain models to explore the involvement of P2X7Rs in the development and maintenance of chronic pain. nih.govresearchgate.net Neuropathic pain is often associated with nerve injury and involves complex interactions between neurons and glial cells, including microglia. mdpi.comdovepress.com P2X7Rs on spinal microglia are thought to contribute to the development of neuropathic pain. mdpi.com

Research has indicated a role for P2X7R activation in inflammation and pain. researchgate.net While several P2X7 antagonists exist, A 804598 is described as a potent and selective antagonist for mammalian P2X7 receptors. researchgate.netselleckchem.com Studies have examined the sensitivity of different human P2X7 variants to antagonists including A 804598 in the context of diabetic neuropathic pain, assessing their ability to block channel or pore activity. nih.gov These studies found that mutant P2X7 receptors did not differ in their sensitivity to known P2X7 antagonists like A 804598. nih.gov

Traumatic Brain Injury Models

Preclinical studies utilizing traumatic brain injury (TBI) models have investigated the role of P2X7R and the potential therapeutic effects of its antagonism by this compound. Research in rat models of TBI has shown that the P2X7R is predominantly detected in microglia of the cerebral cortex and is upregulated following injury. researchgate.netnih.gov Microglia in the injured and adjacent regions transform into an amoeba-like morphology and release microvesicle (MV)-like particles. researchgate.netnih.gov

Treatment with this compound has been shown to significantly reduce the number of MV-like particles in the injured/adjacent cerebral cortex regions and in cerebrospinal fluid after TBI. researchgate.netnih.gov Furthermore, this compound treatment reduced the number of neurons undergoing apoptotic cell death and increased neuronal survival in the injured cerebral cortex and adjacent regions. researchgate.netnih.gov These findings suggest that MV-like particles released by microglia after TBI may contribute to local inflammation and secondary nerve cell injury, and that this compound may exert neuroprotective effects by targeting P2X7R. researchgate.netnih.gov

This compound also demonstrated effects on glial activation and inflammatory markers in TBI models. It reduced glial activation in the cerebral cortex and decreased the expression of IL-1β and phosphorylation of p38. researchgate.netnih.gov These results indicate that this compound can attenuate the neuroinflammatory response following TBI.

Data from TBI models using this compound:

| Model | Species | Key Finding (this compound Treatment) | Relevant Markers/Outcomes Measured |

| Traumatic Brain Injury | Rat | Reduced microvesicle-like particles in injured brain and CSF. researchgate.netnih.gov Increased neuronal survival. researchgate.netnih.gov Reduced glial activation. researchgate.netnih.gov Decreased IL-1β and p38 phosphorylation. researchgate.netnih.gov | Microvesicle-like particles, Neuronal survival (NeuN staining), Glial activation, IL-1β expression, p38 phosphorylation. researchgate.netnih.gov |

Visual Processing in Retina Models

Studies exploring the role of P2X7R in visual processing have utilized this compound in retina models. Research using ex vivo mouse retinal whole mount preparations has aimed to characterize the effect of P2X7R activation on light-evoked responses. researchgate.net

In this model, the pharmacologically isolated NMDA receptor-mediated retinal ganglion cell (RGC) ON-field excitatory post-synaptic potential (fEPSP) was reduced in the presence of a P2X7R agonist. researchgate.net This effect was significantly attenuated by selective P2X7R antagonists, including this compound. researchgate.net This finding suggests that activation of P2X7Rs affects function in the retinal ON pathway. researchgate.net While a role for P2X7R function in visual processing under physiological conditions remains an area of investigation, the use of this compound has provided evidence for its involvement in modulating retinal responses. researchgate.net

Data from Retina Models using this compound:

| Model | Species | Key Finding (this compound Treatment) | Relevant Markers/Outcomes Measured |

| Ex vivo Retina Whole Mount | Mouse | Attenuated the reduction of RGC ON-fEPSP induced by P2X7R agonist. researchgate.net | RGC ON-field excitatory post-synaptic potential (fEPSP). researchgate.net |

SOD1-G93A Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

The SOD1-G93A transgenic mouse model is a widely used preclinical model for studying Amyotrophic Lateral Sclerosis (ALS), characterized by progressive motor neuron loss and neuroinflammation. scantox.comjax.org The role of P2X7R in ALS pathogenesis has been investigated in this model, and this compound has been employed as a tool to probe the effects of P2X7R antagonism.

Studies in SOD1-G93A mice have shown that P2X7R is upregulated in microglia, and its activation can influence inflammatory responses and autophagy processes. frontiersin.orgnih.govfrontiersin.org While some studies with more potent and selective P2X7R antagonists, including this compound, have not shown significant improvements in disease progression, survival, or motor performance in SOD1-G93A mice, this compound has demonstrated effects on specific molecular pathways. mdpi.comfrontiersin.org

Chronic in vivo treatment with this compound in SOD1-G93A mice has been shown to suppress the upregulation of SQSTM1/p62 in the lumbar spinal cord at the end stage of the disease. nih.govfrontiersin.org SQSTM1/p62 is an autophagic target, and this finding suggests that this compound can modulate the autophagic flux in this ALS model. nih.govfrontiersin.org In vitro studies with SOD1-G93A primary microglia have also shown that this compound can prevent the deregulation of autophagic markers induced by P2X7 activation. nih.govmdpi.com

Data from SOD1-G93A Mouse Model of ALS using this compound:

| Model | Species | Key Finding (this compound Treatment) | Relevant Markers/Outcomes Measured |

| SOD1-G93A Transgenic Mouse | Mouse | Suppressed SQSTM1/p62 upregulation in lumbar spinal cord. nih.govfrontiersin.org Prevented deregulation of autophagic markers in primary microglia in vitro. nih.govmdpi.com Did not significantly affect disease progression, survival, or motor performance in some studies. mdpi.comfrontiersin.org | SQSTM1/p62 expression, Autophagic markers (LC3-II), Disease progression, Survival, Motor performance. nih.govmdpi.comfrontiersin.org |

Models of Alzheimer's Disease and Huntington's Disease

P2X7R signaling has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's Disease (AD) and Huntington's Disease (HD). nih.govfrontiersin.orgfrontiersin.orgnih.gov Increased P2X7R expression has been observed in animal models and in the brains of patients with these conditions, correlating with neuroinflammation and increased ATP sensitivity. frontiersin.orgnih.govsnmjournals.org

While the search results confirm the relevance of P2X7R in AD and HD models and mention the use of P2X7R antagonists in general, specific detailed research findings explicitly using this compound in models of Alzheimer's Disease and Huntington's Disease were not prominently featured with experimental data in the provided snippets. However, the broader context of this compound as a selective P2X7R antagonist used in neuroinflammation and neurodegenerative disease models suggests its potential application in these areas. nih.govfrontiersin.orgfrontiersin.orgnih.govscispace.com

Models of Parkinson's Disease

Neuroinflammation and excitotoxicity mediated by the purinergic system, particularly P2X7R, are associated with neurodegeneration in Parkinson's Disease (PD). researchgate.netnih.gov Preclinical models of PD, often induced by neurotoxins like 6-OHDA or MPTP, are used to study the disease's mechanisms and evaluate potential therapies targeting P2X7R. researchgate.netnih.gov

Research using primary microglia from mice and humans has confirmed the constitutive expression of P2X7R in these cells. researchgate.net Studies have shown that the P2X7R agonist BzATP can cause microglial cell death, and this effect is suppressed by P2X7R knockout or by treatment with this compound under both basal and pro-inflammatory conditions. researchgate.net This indicates a mediating role of P2X7R in BzATP-induced microglial cell death. researchgate.net

Furthermore, this compound has been shown to block the BzATP-induced release of IL-1 family cytokines, including IL-1α, IL-1β, and IL-18, in pro-inflammatory microglia. researchgate.net This supports the specific role of P2X7R in the release of these inflammatory cytokines. researchgate.net P2X7R activation has also been linked to the AKT and ERK pathways, which may be underlying mechanisms of P2X7R functions in microglia in the context of PD models. researchgate.net

Data from Models of Parkinson's Disease using this compound:

| Model | Species | Key Finding (this compound Treatment) | Relevant Markers/Outcomes Measured |

| Primary Microglia | Mouse, Human | Suppressed BzATP-induced microglial cell death. researchgate.net Blocked BzATP-induced release of IL-1 family cytokines (IL-1α, IL-1β, IL-18) in pro-inflammatory microglia. researchgate.net | Microglial cell death, Release of IL-1 family cytokines, P2X7R expression, AKT and ERK pathway activation. researchgate.net |

Models of Diabetic Nephropathy

Diabetic nephropathy, a serious complication of diabetes, involves chronic inflammation. researchgate.netnih.gov P2X7R has emerged as a potential therapeutic target in various kidney disease models, and its expression has been investigated in diabetic human renal biopsy samples and high-glucose treated cells. researchgate.net Findings suggest that kidney P2X7R expression contributes to macrophage accumulation and fibrosis in diabetic kidneys. researchgate.net

While the search results highlight the relevance of P2X7R in diabetic nephropathy models and the potential of pharmaceutical inhibition, specific detailed research findings explicitly using this compound in models of diabetic nephropathy were not prominently featured with experimental data in the provided snippets. However, the broader context of this compound as a P2X7R antagonist and the implication of P2X7R in diabetic nephropathy suggest its potential utility in this research area. researchgate.netnih.govnih.gov

Assessment of Neuroimmune and Behavioral Consequences

This compound has been utilized in preclinical studies to assess the neuroimmune and behavioral consequences in various animal models. Its ability to cross the blood-brain barrier makes it suitable for investigating CNS-related effects. researchgate.netnih.gov

In models of chronic ethanol and high-fat diet exposure in mice, this compound treatment reversed observed phenotypic changes in astrocytes, suggesting P2X7Rs' involvement in astrocyte activation induced by the exposure. nih.gov It also reduced/abolished increases in mRNA levels of several inflammatory markers, including IL-1β, iNOS, and CXCR2, as well as components of inflammatory signaling pathways like TLR2, CASP1, NF-kB1, and CREB1 in the brain. nih.gov Protein levels of pro-IL-1β and Nf-kB1 were also reduced. nih.gov These findings indicate that this compound can attenuate neuroinflammatory responses in this model. nih.gov

In the context of stress models, this compound has been tested for its impact on neuroimmune and behavioral consequences. In rats exposed to foot shock, this compound (25 mg/kg) partially attenuated foot shock-induced increases in IL-1β and CD14 mRNA in the paraventricular nucleus. caymanchem.comnih.gov However, it did not reverse the suppression in exploration produced by stress exposure. nih.gov This suggests a complex role for P2X7R in stress-induced behavioral changes that may not be fully modulated by this compound in this specific paradigm. nih.gov

Data from Assessment of Neuroimmune and Behavioral Consequences using this compound:

Microglial and Astrocyte Changes

Preclinical studies utilizing A 804598 have examined its impact on glial cell morphology and activation states, specifically focusing on microglia and astrocytes. Research in mouse models exposed to chronic ethanol and a high-fat diet demonstrated that treatment with A804598 reversed the observed changes in microglia and astrocytes. researchgate.netnih.govnih.govnih.gov Similarly, studies involving chronic stress models in rodents have indicated that P2X7 receptor antagonists, including this compound, can attenuate stress-induced microglial activation in brain regions such as the cortex, hippocampus, and basal nuclei. uni-muenchen.dempg.denih.gov General findings on P2X7 receptor antagonists also suggest a reduction in activated microglia and astrocytes in hippocampal sections in models of epilepsy. nih.gov

Observed Effects of A804598 on Glial Cells:

Reversal of changes in microglia and astrocytes in chronic ethanol and high-fat diet models. researchgate.netnih.govnih.govnih.gov

Attenuation of microglial activation in chronic stress models. uni-muenchen.dempg.denih.gov

Inflammatory Cytokine and Gene Expression in Brain Regions (e.g., Hippocampus, Paraventricular Nucleus)

Investigations into the effects of A 804598 have detailed its influence on inflammatory gene and cytokine expression within specific brain areas, including the hippocampus and paraventricular nucleus (PVN). In mouse models subjected to chronic ethanol and a high-fat diet, A804598 treatment significantly reduced or abolished increases in the mRNA levels of several inflammatory markers. researchgate.netnih.govnih.govnih.gov These markers included IL-1β, iNOS, and CXCR2. researchgate.netnih.govnih.govnih.gov Furthermore, A804598 treatment also reduced increases in the mRNA levels of components of inflammatory signaling pathways, such as TLR2, CASP1, NF-κB1, and CREB1, and controlled the protein levels of pro-IL-1β and NF-κB1 in the brain. researchgate.netnih.govnih.govnih.gov

Studies in stress models have shown that administration of this compound partially attenuated the increase in IL-1β and CD14 mRNA in the paraventricular nucleus induced by stress. mdpi.comresearchgate.net However, this partial attenuation in the PVN was noted in a study where this compound failed to reverse the behavioral changes induced by stress. mdpi.comresearchgate.net Acute treatment with this compound has been reported to completely block the activation of the NLRP3 inflammasome and the release of IL-1β and TNF-α in the hippocampus following restraint stress. nih.gov

Key Findings on Brain Inflammatory Markers:

| Brain Region | Inflammatory Marker/Pathway Component | Effect of A804598 Treatment | Model | Citation |

| Hippocampus/Brain | IL-1β mRNA | Reduced/Abolished | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Hippocampus/Brain | iNOS mRNA | Reduced/Abolished | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Hippocampus/Brain | CXCR2 mRNA | Reduced/Abolished | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Hippocampus/Brain | TLR2 mRNA | Reduced/Abolished | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Hippocampus/Brain | CASP1 mRNA | Reduced/Abolished | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Hippocampus/Brain | NF-κB1 mRNA | Reduced/Abolished | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Hippocampus/Brain | CREB1 mRNA | Reduced/Abolished | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Hippocampus/Brain | pro-IL-1β protein | Controlled | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Hippocampus/Brain | Nf-kB1 protein | Controlled | Chronic ethanol and high-fat diet | researchgate.netnih.govnih.govnih.gov |

| Paraventricular Nucleus | IL-1β mRNA | Partially attenuated | Stress (Footshock) | mdpi.comresearchgate.net |

| Paraventricular Nucleus | CD14 mRNA | Partially attenuated | Stress (Footshock) | mdpi.comresearchgate.net |

| Hippocampus | NLRP3 inflammasome activation | Completely blocked | Restraint stress | nih.gov |

| Hippocampus | IL-1β release | Completely blocked | Restraint stress | nih.gov |

| Hippocampus | TNF-α release | Completely blocked | Restraint stress | nih.gov |

Ex Vivo Receptor Occupancy in Brain and Spinal Cord

Preclinical methodologies have been developed to assess the ex vivo receptor occupancy of A 804598 and other P2X7 receptor antagonists in the central nervous system, specifically in rat brain and spinal cord. Autoradiography studies using the radioligand [³H]-A-804598 have shown widespread specific binding throughout the rat brain and in the grey matter of the spinal cord, indicating the presence of P2X7 receptors in these regions. nih.govnih.gov

In vitro binding assays performed using rat cortex homogenate demonstrated specific binding of [³H]-A-804598. nih.govnih.gov These assays allowed for the determination of binding kinetics and affinity (Kd) of [³H]-A-804598 in native tissue. nih.govnih.gov Novel P2X7 antagonists were shown to inhibit the binding of [³H]-A-804598 to rat cortex P2X7 receptors in a concentration-dependent manner. nih.gov

An ex vivo occupancy assay using [³H]-A-804598 as the radioligand has been established to determine the extent to which a P2X7 antagonist occupies receptors in the brain following in vivo administration. nih.govnih.gov This assay demonstrated that a P2X7 antagonist administered orally to rats caused a concentration-dependent inhibition of the specific binding of [³H]-A-804598 to rat cortex. nih.gov While [³H]JNJ-54232334 has been reported to show enhanced specific binding compared to [³H]this compound in rat brain sections due to lower non-specific binding, [³H]this compound has been a useful tool for autoradiographic localization and ex vivo occupancy studies of P2X7 receptors in the rat brain and spinal cord. nih.govaxonmedchem.comresearchgate.net

Ex Vivo Binding Characteristics of [³H]-A-804598 in Rat Cortex Homogenate:

| Parameter | Value (approximate) | Citation |

| Specific Binding | ~60% of total binding | nih.govnih.gov |

| Kd (kinetic) | Consistent with saturation analysis | nih.gov |

Ex Vivo Receptor Occupancy:

Oral administration of a P2X7 antagonist resulted in concentration-dependent inhibition of [³H]-A-804598 binding in rat cortex. nih.gov

Behavioral Assays related to Stress and Mood Disorders

A 804598 has been evaluated in various behavioral assays designed to model aspects of stress and mood disorders in rodents. Studies have investigated its effects in models such as the forced swim test (FST), unpredictable chronic mild stress (CUMS), and foot shock stress.

Treatment with this compound has been shown to induce antidepressant-like effects in the FST in mice. nih.govresearchgate.net In models of CUMS, this compound administration has been reported to reverse anhedonia, a symptom related to depression. uni-muenchen.denih.govwhiterose.ac.uk Chronic treatment with this compound also induced antidepressant-like effects in the FST in a genetically selected rat model of depression. nih.gov

However, the behavioral effects of this compound can vary depending on the stress model and administration route. In one study, administration of this compound to rats through intubation failed to reverse the behavioral changes caused by foot shock stress, despite partially attenuating some neuroimmune changes in the PVN. mdpi.comresearchgate.netresearchgate.net

Behavioral Effects of A804598:

| Behavioral Assay | Observed Effect | Model | Citation |

| Forced Swim Test (FST) | Antidepressant-like effect | Mice | nih.govresearchgate.net |

| Unpredictable Chronic Mild Stress (CUMS) | Reversed anhedonia | Rodents | uni-muenchen.denih.govwhiterose.ac.uk |

| Forced Swim Test (FST) | Antidepressant-like effect | Genetically selected rat depression model | nih.gov |

| Foot Shock Stress | Failed to reverse changes | Rats | mdpi.comresearchgate.netresearchgate.net |

Liver Inflammation and Steatosis Models

Preclinical research has also explored the effects of A 804598 in models of liver pathology, specifically focusing on inflammation and steatosis. In a mouse model involving chronic exposure to ethanol and a high-fat diet, which induces significant changes in the liver including fat accumulation (steatosis) and inflammation, A804598 treatment was evaluated for its protective effects. nih.govnih.gov

The studies demonstrated that A804598 treatment resulted in the attenuation or reduction of inflammatory markers in the liver. researchgate.netnih.govnih.govresearchgate.net However, importantly, A804598 treatment did not alter the level of steatosis (fat accumulation) in the liver in this model. researchgate.netnih.govnih.govresearchgate.net These findings suggest that while P2X7 receptor antagonism by A804598 can suppress the inflammatory response in the liver induced by chronic ethanol and high-fat diet, it does not impact the steatosis component of the pathology in this specific model. nih.govnih.gov

Effects of A804598 in Liver Pathology Model:

Attenuated/Reduced liver inflammation in chronic ethanol and high-fat diet model. researchgate.netnih.govnih.govresearchgate.net

Did not alter liver steatosis in chronic ethanol and high-fat diet model. researchgate.netnih.govnih.govresearchgate.net

Pharmacological Profile of A 804598

Mechanism of Action

This compound acts as a competitive antagonist at the P2X7 receptor. caymanchem.comebiohippo.com This means it binds to the same site as the endogenous agonist, ATP, thereby preventing the receptor's activation. nih.gov By blocking the receptor, this compound inhibits the downstream signaling events, such as cation influx and pro-inflammatory cytokine release. nih.gov

In Vitro Studies

In vitro studies have consistently demonstrated the potent and selective antagonistic activity of this compound.

This compound exhibits high affinity and potency for P2X7 receptors across different species. nih.gov

It has IC₅₀ values of 11 nM, 10 nM, and 9 nM for human, rat, and mouse P2X7 receptors, respectively. nih.gov

The binding affinity (Ki) for the rat P2X7 receptor is approximately 2.4 nM. rndsystems.com

this compound is highly selective for P2X7R over other P2X and P2Y receptors, as well as a wide range of other receptors and ion channels, at concentrations up to 10 µM. caymanchem.comrndsystems.com

| Species | IC₅₀ (nM) | Source |

|---|---|---|

| Human | 11 | nih.gov |

| Rat | 10 | nih.gov |

| Mouse | 9 | nih.gov |

Functional assays have confirmed the ability of this compound to block P2X7R-mediated cellular responses.

In differentiated THP-1 cells, which natively express human P2X7 receptors, this compound potently inhibited agonist-stimulated release of IL-1β and the uptake of Yo-Pro, a fluorescent dye that enters cells through the large pore formed by P2X7R. nih.govaxonmedchem.com

In 1321N1 cells expressing the recombinant rat P2X7 receptor, this compound inhibited BzATP-stimulated calcium influx in a concentration-dependent manner, with an IC₅₀ value of 28.71 nM. apexbt.com

In primary microglial cell cultures, pre-incubation with this compound significantly attenuated BzATP-induced cell loss in a concentration-dependent manner. medchemexpress.com

this compound has been shown to reduce TNF-α-induced inflammation in human fibroblast-like synoviocytes (FLSs) by modulating the JAK1/STAT3 signaling pathway.

In Vivo Studies

The effects of this compound have also been investigated in various in vivo models.

This compound has shown efficacy in animal models of inflammation and pain, consistent with the known role of P2X7R in these processes.

In a rat model of stress, administration of this compound (25 mg/kg) partially attenuated the footshock-induced increase in IL-1β mRNA in the paraventricular nucleus of the hypothalamus. caymanchem.com

In a mouse model of chronic ethanol (B145695) and high-fat diet-induced inflammation, this compound treatment reversed changes in microglia and astrocytes and reduced the mRNA levels of several inflammatory markers in both the brain and liver. nih.gov

This compound is capable of crossing the blood-brain barrier, making it a valuable tool for studying the role of P2X7R in the CNS. nih.govsnmjournals.org

Studies have used a tritiated form of this compound ([³H]this compound) as a radioligand to map the distribution of P2X7 receptors in the rat brain and spinal cord. nih.govaxonmedchem.com

Its ability to penetrate the CNS has supported its use in preclinical models of neurodegenerative diseases and other CNS disorders. researchgate.net For example, it has been tested in animal models of stress and traumatic brain injury. nih.gov

Physiological Expression and Distribution of P2X7R in Biological Systems

Liver

In the liver, the P2X7 receptor is expressed on various cell types, including Kupffer cells (the resident macrophages), hepatocytes, and hepatic stellate cells. frontiersin.orgfrontiersin.org Its expression is implicated in inflammatory processes, oxidative stress, and the development of liver fibrosis. frontiersin.orgfrontiersin.org Studies have shown that P2X7R expression is upregulated in models of non-alcoholic steatohepatitis (NASH) and in response to liver injury. frontiersin.orgphysiology.org Activation of P2X7R on Kupffer cells can lead to the release of pro-inflammatory cytokines. frontiersin.org Furthermore, P2X7R is involved in the activation of hepatic stellate cells, a key event in the progression of liver fibrosis. frontiersin.org Research using P2X7R antagonists has demonstrated that blocking this receptor can attenuate liver fibrosis and inflammation in animal models. frontiersin.org

Renal Tissue

Under normal physiological conditions, the P2X7 receptor has a low level of expression in the kidney. However, its expression is significantly upregulated in various forms of kidney disease, including glomerulonephritis and in response to injury. frontiersin.org The receptor is found on glomerular cells, renal tubular cells, and infiltrating immune cells. In the context of hypertension, angiotensin II has been shown to increase the expression of P2X7R in the kidney. Activation of P2X7R in renal tissue is associated with inflammation, fibrosis, and cell death. ahajournals.org Studies using P2X7R knockout mice or antagonists have shown that blocking P2X7R signaling can reduce renal inflammation, macrophage infiltration, and the development of fibrosis in models of kidney disease. acs.org

Fibroblast-Like Synoviocytes (FLSs)

Fibroblast-like synoviocytes (FLSs) are key cells in the synovium, the lining of the joints. In inflammatory conditions like rheumatoid arthritis (RA), FLSs play a crucial role in the perpetuation of inflammation and joint destruction. The P2X7 receptor is expressed on human FLSs, and its expression is significantly increased in FLSs from patients with RA and in response to inflammatory stimuli like TNF-α. e-century.usnih.govnih.gov Activation of P2X7R on FLSs can lead to the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as matrix metalloproteinases (MMPs) that contribute to cartilage degradation. e-century.usnih.gov A study specifically investigating this compound found that it could suppress the inflammatory responses in human FLSs induced by TNF-α, suggesting a role for P2X7R in the pathology of RA. e-century.usnih.govnih.gov

Retinal Microvessels

The P2X7 receptor is expressed in various cells of the retina, including those of the microvasculature. wjgnet.com Its activation has been linked to retinal neurodegeneration and vascular dysfunction, particularly in the context of diabetic retinopathy. nih.govwjgnet.com In diabetes, the retinal microvessels become more vulnerable to the effects of P2X7R activation, which can lead to increased cell death and compromised blood flow. nih.govwjgnet.com P2X7R activation is also associated with the release of inflammatory cytokines in the retina. wjgnet.com Furthermore, P2X7R has been implicated in mediating the accumulation of microglia and macrophages in the subretinal space, contributing to neuroinflammation. mdpi.com

P2X7R in Pathophysiological Processes

The widespread expression of the P2X7 receptor positions it as a key player in a multitude of disease processes, primarily through its role in orchestrating inflammatory responses.

Role in Inflammatory Responses

The P2X7 receptor is a critical mediator of inflammation. physiology.org Its activation by high concentrations of extracellular ATP, often released from damaged or stressed cells, acts as a "danger signal" to the immune system. whiterose.ac.uk This triggers a cascade of inflammatory events, most notably the activation of the NLRP3 inflammasome. whiterose.ac.uk The inflammasome is a multi-protein complex that leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18 into their mature, active forms. frontiersin.org

The release of these potent cytokines amplifies the inflammatory response, recruiting more immune cells to the site of injury or infection. P2X7R is highly expressed on immune cells such as macrophages, microglia, and lymphocytes. Research has consistently shown that blocking P2X7R with antagonists like this compound can inhibit the release of IL-1β and other inflammatory mediators, thereby reducing inflammation in various models of inflammatory disease. frontiersin.orgmdpi.com

Involvement in Neuroinflammation

In the central nervous system (CNS), the P2X7 receptor is a key driver of neuroinflammation, a process implicated in a wide range of neurodegenerative and psychiatric disorders. researchgate.net The receptor is predominantly expressed on microglia, the resident immune cells of the brain. whiterose.ac.ukexplorationpub.com

Activation of microglial P2X7R by ATP released from damaged neurons or other stressed cells leads to microglial activation. whiterose.ac.uk This activated state is characterized by changes in morphology, proliferation, and the release of a host of inflammatory molecules, including cytokines, chemokines, and reactive oxygen species. mdpi.com The P2X7R-mediated activation of the NLRP3 inflammasome and subsequent release of IL-1β is a central mechanism in neuroinflammation. whiterose.ac.ukfrontiersin.org

Studies utilizing this compound have demonstrated its ability to cross the blood-brain barrier and inhibit neuroinflammatory processes. For instance, in a model of chronic alcohol and high-fat diet-induced neuroinflammation, this compound treatment reversed changes in microglia and astrocytes and reduced the expression of multiple inflammatory markers in the brain. frontiersin.org This highlights the critical role of P2X7R in mediating the inflammatory response within the CNS.

Modulation of Cell Death and Autophagy

The P2X7 receptor is a significant player in mediating ATP-induced cell death. apexbt.com The antagonist this compound has been shown to inhibit this process. In studies involving microglial cells, the P2X7 agonist BzATP was found to cause cell death, an effect that was suppressed by the administration of this compound. researchgate.net This protective effect against BzATP-induced cytotoxicity was observed in both basal and pro-inflammatory conditions. researchgate.net Research on human hepatocellular carcinoma (HCC) cells revealed that this compound induced features of cytotoxic morphology, such as cytoplasmic shrinkage and membrane blebbing, and significantly increased caspase-3 activity, which is linked to apoptotic cell death. bmbreports.org Similarly, in a model of traumatic brain injury in rats, this compound reduced the number of neurons undergoing apoptotic cell death and increased neuronal survival. nih.gov

The P2X7 receptor also modulates autophagy, a cellular process for degrading and recycling cellular components. In microglia from a mouse model of Amyotrophic Lateral Sclerosis (ALS), activation of the P2X7 receptor was found to enhance the expression of the autophagic marker LC3-II and modulate the autophagic target SQSTM1/p62. nih.gov These effects were preventable by the P2X7 antagonist this compound. nih.gov A chronic in vivo treatment with this compound in these mice also led to a decrease in the expression of SQSTM1/p62 in the lumbar spinal cord. nih.gov This suggests that this compound can positively modulate the autophagic flux in microglia. nih.gov

Contribution to Cytokine and Chemokine Release

The P2X7 receptor is a potent stimulator of inflammation and immunity, mediating the release of various cytokines and chemokines. dntb.gov.uaresearchgate.net this compound has been demonstrated to effectively inhibit the release of pro-inflammatory cytokines. In human THP-1 cells, this compound inhibits the release of interleukin-1β (IL-1β) with an IC50 value of 8.5 nM. caymanchem.com Furthermore, in a study on mice with chronic ethanol and high-fat diet-induced inflammation, treatment with this compound reduced or abolished the increases in mRNA levels of several inflammatory markers, including IL-1β, iNOS, and CXCR2. nih.gov

The mechanism often involves the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and subsequent maturation and release of IL-1β and IL-18. frontiersin.org P2X7 receptor activation is a key trigger for NLRP3 inflammasome activation. frontiersin.orgresearchgate.net By blocking the P2X7 receptor, this compound can inhibit this pathway. For instance, in human fibroblast-like synoviocytes, this compound suppressed the expression of IL-1β and IL-6. nih.gov Research on microglial cells has shown that BzATP-induced release of IL-1 family cytokines (IL-1α, IL-1β, and IL-18) was blocked by this compound. researchgate.net However, some studies suggest that P2X7 receptor-mediated IL-1β release can also occur through an NLRP3-independent pathway in human macrophages. nih.gov

| Cell Type | Inflammatory Mediator | Effect of this compound | Reference |

|---|---|---|---|

| Human THP-1 cells | IL-1β | Inhibition of release | caymanchem.com |

| Mouse hippocampus (in vivo) | Il1β, Tnfα, Ccl2, Nos2, Cxcr2 mRNA | Attenuation of increases | nih.gov |

| Human fibroblast-like synoviocytes | IL-1β, IL-6 | Suppression of expression | nih.gov |

| Mouse microglia | IL-1α, IL-1β, IL-18 | Blocked release | researchgate.net |

Association with Calcium Signaling and Ion Flux

Activation of the P2X7 receptor forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. mdpi.comfrontiersin.orgnih.gov This ion flux is a critical component of its signaling cascade. This compound, as a competitive antagonist, directly inhibits these ion fluxes by preventing the opening of the ion channel. scbt.com

In studies using 1321N1 cells expressing the rat P2X7 receptor, this compound inhibited BzATP-stimulated calcium influx in a concentration-dependent manner. apexbt.com This modulation of downstream calcium signaling influences cellular excitability and inflammatory responses. scbt.com The influx of calcium through the P2X7 receptor can trigger various downstream signaling pathways, including the activation of calcium-dependent enzymes and the NLRP3 inflammasome. frontiersin.org By blocking this initial calcium influx, this compound prevents these subsequent events. For example, in a study on the effects of the antiretroviral drug Abacavir, the increase in calcium influx induced by the combination of Abacavir and ATP was prevented by this compound, implicating the P2X7 receptor in this action.

The binding of this compound occurs at an allosteric site distinct from the ATP-binding pocket, which stabilizes the closed state of the receptor and effectively blocks ion flux. scbt.comelifesciences.org This allosteric inhibition mechanism prevents the conformational changes required for channel opening. elifesciences.org

| Compound | Species/Cell Line | IC50/Ki Value | Reference |

|---|---|---|---|

| This compound | Rat P2X7 (1321N1 cells) | IC50: 9.9 nM | caymanchem.com |

| Mouse P2X7 (1321N1 cells) | IC50: 10.9 nM | caymanchem.com | |

| Human P2X7 (THP-1 cells) | IC50: 8.5 nM (for IL-1β release) | caymanchem.com | |

| This compound | Rat P2X7 | Ki: 7.51 nM | apexbt.com |

| This compound | Rat P2X7 | Ki app: 2.4 nM | tocris.comrndsystems.com |

Pharmacological Effects and Therapeutic Implications of P2x7r Antagonism by a 804598

Modulation of Inflammatory Signaling Pathways

A-804598's anti-inflammatory properties are rooted in its ability to interfere with multiple intracellular signaling pathways that are crucial for the inflammatory response.

The activation of the P2X7R by extracellular ATP is a key second signal for the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives inflammation. frontiersin.orgaai.orgmdpi.comfrontiersin.org This process leads to the maturation of Caspase-1, an enzyme that cleaves pro-inflammatory cytokines into their active forms. aai.orgmdpi.com

Research demonstrates that this compound effectively blocks this cascade. In studies involving C57BL/6J mice subjected to chronic ethanol (B145695) and a high-fat diet, a model known to induce inflammation, treatment with this compound reduced the increased mRNA levels of Caspase-1 (CASP1). nih.govnih.govresearchgate.netusc.eduresearchgate.net This indicates that by blocking the P2X7R, this compound prevents the inflammasome activation necessary for Caspase-1 production. researchgate.netresearchgate.net Similarly, in human macrophages, this compound was shown to block P2X7R-dependent Caspase-1 activation. aai.org The activation of the NLRP3 inflammasome is a critical step for the release of cytokines like IL-1β, and its inhibition is a primary mechanism of this compound's action. frontiersin.orgaai.org

This compound also modulates other critical inflammatory signaling pathways. In a mouse model of inflammation induced by chronic ethanol and a high-fat diet, administration of this compound was found to abolish the increases in mRNA levels for Toll-like receptor 2 (TLR2), nuclear factor kappa-B subunit 1 (NF-κB1), and cAMP responsive element-binding protein 1 (CREB1). nih.govnih.govusc.eduresearchgate.net Furthermore, the treatment also controlled the protein levels of NF-κB1. nih.govresearchgate.net These signaling molecules are central to the transcription of numerous pro-inflammatory genes. The attenuation of these pathways by this compound highlights its broad-spectrum anti-inflammatory effects, moving beyond just the inflammasome to regulate the very transcription of inflammatory components. nih.govresearchgate.net

In the context of rheumatoid arthritis, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical driver of inflammation. nih.gov Specifically, the JAK1/STAT3 pathway is involved in signaling for pro-inflammatory cytokines like IL-6. nih.gov

In studies using human fibroblast-like synoviocytes (FLSs) stimulated with tumor necrosis factor-alpha (TNF-α) to mimic inflammatory conditions, this compound demonstrated a significant ability to suppress the JAK1/STAT3 pathway. e-century.usnih.govnih.gov Treatment with this compound ameliorated the TNF-α-induced phosphorylation of both JAK1 and STAT3 proteins in a dose-dependent manner. nih.gov While TNF-α stimulation increased phosphorylation by approximately five-fold, the higher dose of this compound reduced this to about two-fold over basal levels, effectively dampening the pro-inflammatory signaling cascade. e-century.usnih.gov This suggests a novel role for this compound in mitigating inflammation by modulating the JAK1/STAT3 signaling pathway. nih.govmedkoo.com

Attenuation of TLR2, NF-κB1, and CREB1 Signaling

Impact on Specific Inflammatory Markers and Mediators

The modulation of the signaling pathways described above translates into a quantifiable reduction in the production and release of specific inflammatory molecules.

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine whose maturation and release are tightly controlled by the P2X7R and the NLRP3 inflammasome. aai.orgfrontiersin.orgmdpi.com this compound has consistently been shown to be a powerful inhibitor of IL-1β production.

In various experimental models, this compound effectively blocks the release of IL-1β. apexbt.comaxonmedchem.com For instance, it inhibits IL-1β release from human THP-1 cells with an IC₅₀ of 8.5 nM. caymanchem.com In a mouse model of inflammation, this compound treatment significantly attenuated the increase in both pro-IL-1β protein levels and Il1β mRNA levels in the hippocampus and liver. nih.govnih.govusc.edu Similarly, in human FLSs stimulated with TNF-α, this compound dose-dependently reduced the expression of IL-1β at both the mRNA and protein levels. nih.govnih.gov These findings underscore the critical role of this compound in controlling one of the most powerful mediators of acute inflammation. nih.govnih.gov

This compound also affects other markers associated with inflammatory responses. In a mouse model of chronic inflammation, treatment with this compound led to a significant reduction in the hippocampal mRNA levels of inducible nitric oxide synthase (iNOS or Nos2) and C-X-C motif chemokine receptor 2 (CXCR2). nih.govnih.govusc.edu The increases in these pro-inflammatory markers induced by the experimental conditions were effectively attenuated by the P2X7R antagonist. nih.govnih.gov This demonstrates that the therapeutic reach of this compound extends to suppressing the expression of key enzymes and chemokine receptors that contribute to the inflammatory milieu. tocris.comnih.gov

| Target | Effect | Model System | Reference |

|---|---|---|---|

| NLRP3 Inflammasome / Caspase-1 | Inhibition of activation; Reduced CASP1 mRNA | Human Macrophages; Mouse Brain | nih.govaai.orgresearchgate.net |

| TLR2, NF-κB1, CREB1 | Reduced mRNA levels; Controlled NF-κB1 protein | Mouse Brain (Hippocampus) | nih.govusc.eduresearchgate.net |

| JAK1/STAT3 Pathway | Suppressed TNF-α-induced phosphorylation | Human Fibroblast-Like Synoviocytes (FLSs) | e-century.usnih.govnih.gov |

| IL-1β | Reduced mRNA, pro-protein, and release | Human & Mouse cells; Mouse Brain & Liver | caymanchem.comnih.govnih.gov |

| iNOS (Nos2) | Reduced mRNA levels | Mouse Brain (Hippocampus) | nih.govnih.gov |

| CXCR2 | Reduced mRNA levels | Mouse Brain (Hippocampus) | nih.govnih.gov |

Suppression of Matrix Metalloproteinases (MMPs) (MMP-1, MMP-3, MMP-13)

This compound has been shown to effectively suppress the expression of key matrix metalloproteinases (MMPs), enzymes implicated in the degradation of the extracellular matrix during inflammatory conditions like rheumatoid arthritis. In human fibroblast-like synoviocytes (FLSs) stimulated with tumor necrosis factor-alpha (TNF-α), this compound significantly inhibited the expression of MMP-1, MMP-3, and MMP-13. e-century.usnih.govnih.gov

Specifically, TNF-α insult led to a marked increase in the mRNA levels of MMP-1, MMP-3, and MMP-13. e-century.us Treatment with this compound was able to counteract this effect, reducing the expression of these MMPs at both the mRNA and protein levels. e-century.us This suggests a potential role for P2X7R antagonism with this compound in preventing the cartilage degradation that is a hallmark of rheumatoid arthritis. nih.gov The higher concentrations of this compound were particularly effective, reducing the expression of these degradative enzymes by nearly 75%. nih.gov

Table 1: Effect of this compound on TNF-α-Induced MMP Expression in Fibroblast-Like Synoviocytes

| Treatment | MMP-1 mRNA Expression (Fold Change vs. Basal) | MMP-3 mRNA Expression (Fold Change vs. Basal) | MMP-13 mRNA Expression (Fold Change vs. Basal) |

|---|---|---|---|

| Control | ~1 | ~1 | ~1 |

| TNF-α | ~4.8 | ~4.7 | ~4.5 |

| TNF-α + this compound (10 µM) | ~2 | ~2 | ~2 |

| TNF-α + this compound (20 µM) | ~2 | ~2 | ~2 |

Data derived from real-time PCR analysis. e-century.us

Neuroprotective and Organ-Protective Effects

Reversal of Microglial and Astrocyte Changes in Neuroinflammation

In models of neuroinflammation, this compound has demonstrated the ability to reverse pathological changes in microglia and astrocytes. nih.govnih.govnih.gov In mice exposed to chronic ethanol and a high-fat diet, a model known to induce neuroinflammation, treatment with this compound reversed the observed changes in these glial cells. nih.govnih.gov This included a reduction in the increased mRNA levels of several inflammatory markers such as interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and CXCR2. nih.govresearchgate.net Furthermore, this compound administration abolished the increases in components of inflammatory signaling pathways like Toll-like receptor 2 (TLR2), caspase-1 (CASP1), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB1), and cAMP-response element binding protein (CREB1). nih.govresearchgate.net The protein levels of pro-IL-1β and NF-κB1 were also controlled by this compound treatment. researchgate.netresearchgate.net These findings underscore the role of P2X7R in mediating neuroinflammatory responses and highlight the potential of this compound to mitigate this by modulating glial cell activation. nih.govresearchgate.net

Protective Effect on Inflammatory Liver Injury

The protective effects of this compound extend beyond the central nervous system to organ systems like the liver. In a mouse model of liver injury induced by chronic ethanol and a high-fat diet, this compound treatment led to a decrease in liver inflammation. frontiersin.orgmdpi.comfrontiersin.org While it did not affect steatosis (fatty liver), the compound significantly reduced inflammatory markers in the liver. frontiersin.org This suggests that P2X7R antagonism can specifically target the inflammatory component of liver damage in this context. nih.govfrontiersin.org The findings support an important role for P2X7 receptors in the inflammation caused by the combined insult of chronic alcohol and a high-fat diet in both the brain and the liver. nih.gov

Attenuation of Stress-Induced Neurobiological Changes

Preclinical studies have shown that this compound can attenuate the neurobiological changes associated with chronic stress. In animal models of depression, chronic stress induces depressive-like behaviors and neurobiological alterations, including immune changes and impaired neuroplasticity. nih.govnih.gov The administration of P2X7R antagonists, including this compound, during chronic stress paradigms has been found to attenuate these stress-induced changes. researchgate.netnih.govnih.gov For instance, chronic treatment with this compound has been shown to block the anhedonic effects of chronic unpredictable stress. peerj.com It has also been observed to have antidepressant-like effects in certain models. researchgate.netfrontiersin.org However, in a footshock-induced stress model, while this compound partially attenuated the increase in IL-1β and CD14 mRNA in the paraventricular nucleus, it did not reverse the stress-induced suppression in exploration. nih.gov

Protection Against Oxidative Stress

This compound has demonstrated a capacity to protect against oxidative stress. nih.gov In a study using human fibroblast-like synoviocytes, TNF-α induced a more than four-fold increase in intracellular reactive oxygen species (ROS), which was dose-dependently ameliorated by treatment with this compound. e-century.usnih.gov Concurrently, TNF-α reduced the levels of the antioxidant glutathione (B108866) (GSH) by approximately half, and this reduction was rescued by this compound treatment in a dose-dependent manner. e-century.usnih.gov These findings indicate a potent antioxidant property of this compound against TNF-α-induced oxidative stress. nih.gov Furthermore, in brain microvascular endothelial cells exposed to alcohol and electronic cigarette conditioned medium, this compound was shown to restore mitochondrial oxidative phosphorylation levels. temple.edunih.gov

Table 2: Effect of this compound on Oxidative Stress Markers in TNF-α-Treated Fibroblast-Like Synoviocytes

| Treatment | Intracellular ROS (Fold Change vs. Basal) | Intracellular GSH Level (Fold Change vs. Basal) |

|---|---|---|

| Control | ~1 | ~1 |

| TNF-α | >4 | ~0.5 |

| TNF-α + this compound (10 µM) | Reduced | Rescued |

| TNF-α + this compound (20 µM) | Further Reduced | Further Rescued |

Data derived from DCFH-DA and GSH level assays. e-century.usnih.gov

Modulation of Autophagic Flux in Neurodegenerative Contexts

This compound has been shown to modulate autophagy, a cellular process critical for the degradation and recycling of damaged components, particularly in the context of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). nih.govnih.govfrontiersin.org In microglia from a mouse model of ALS (SOD1-G93A), activation of the P2X7 receptor was found to deregulate the autophagic markers LC3-II and p62. frontiersin.orgmdpi.com

Specifically, a short stimulation of P2X7R in these microglia led to a decrease in the autophagic target SQSTM1/p62, while a sustained challenge resulted in its increase, suggesting a blockage of the autophagic flux. nih.govnih.govfrontiersin.org These effects were prevented by the P2X7R antagonist this compound. nih.govnih.govfrontiersin.org Furthermore, chronic in vivo treatment with this compound in SOD1-G93A mice resulted in a decrease in the expression of SQSTM1/p62 in the lumbar spinal cord at the end stage of the disease. nih.govnih.govfrontiersin.org This indicates that P2X7R antagonism by this compound can positively modulate the autophagic flux, a mechanism that may contribute to its neuroprotective effects. nih.govmdpi.com

Potential in Rheumatoid Arthritis (RA)

The P2X7 receptor (P2X7R) has been identified as a significant contributor to the inflammatory processes characteristic of rheumatoid arthritis (RA). Its activation is linked to increased expression of tumor necrosis factor-α (TNF-α) in the joints and synovial lining of RA patients. nih.govnih.gov This increase in TNF-α drives joint destruction by promoting the activity of matrix metalloproteinases (MMPs), which degrade type II collagen, and by stimulating the expression of pro-inflammatory cytokines and oxidative stress. nih.govnih.gov

Studies utilizing the selective P2X7R antagonist, this compound, have demonstrated its potential to mitigate these inflammatory cascades in human fibroblast-like synoviocytes (FLSs), which are key cells in the synovial membrane of joints. nih.govnih.gov Research has confirmed that P2X7R is expressed on FLSs and its expression is elevated in both RA-FLSs and FLSs exposed to TNF-α. nih.govnih.gov

Treatment with this compound has been shown to effectively suppress several key pathological markers in TNF-α-induced FLSs: nih.govnih.gov

Oxidative Stress: this compound can modulate the overproduction of reactive oxygen species (ROS) and the suppression of glutathione (GSH) induced by TNF-α. nih.gov

Pro-inflammatory Cytokines: The antagonist significantly reduces the expression of interleukin (IL)-1β and IL-6. nih.govnih.gov